1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone

Description

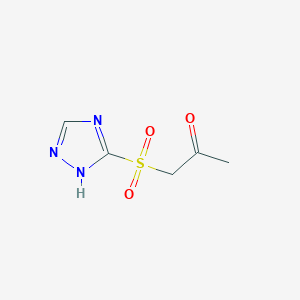

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O3S |

|---|---|

Molecular Weight |

189.2 g/mol |

IUPAC Name |

1-(1H-1,2,4-triazol-5-ylsulfonyl)propan-2-one |

InChI |

InChI=1S/C5H7N3O3S/c1-4(9)2-12(10,11)5-6-3-7-8-5/h3H,2H2,1H3,(H,6,7,8) |

InChI Key |

OYFHIRZWLFAYKB-UHFFFAOYSA-N |

SMILES |

CC(=O)CS(=O)(=O)C1=NC=NN1 |

Canonical SMILES |

CC(=O)CS(=O)(=O)C1=NC=NN1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a plausible synthetic route for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone, a β-keto sulfone derivative. β-Keto sulfones are valuable intermediates in organic synthesis, utilized in the preparation of diverse carbocyclic and heterocyclic compounds due to the presence of three key functional groups: a sulfonyl group, a carbonyl group, and an active methylene moiety.[1] Their synthesis has been an area of significant research, with numerous methods developed for their preparation.[1][2][3]

This guide outlines a two-step synthetic pathway, commencing with the oxidative chlorination of 1H-1,2,4-triazole-3-thiol to form a reactive sulfonyl chloride intermediate, followed by its reaction with an acetone enolate to yield the target compound. The experimental protocols provided are based on established methodologies for the synthesis of sulfonyl chlorides from thiols and the subsequent formation of β-keto sulfones.[3][4][5][6]

Logical Synthesis Workflow

The proposed synthesis follows a sequential two-step process. The first step involves the preparation of the key intermediate, 1H-1,2,4-triazole-3-sulfonyl chloride, which is highly reactive. The second step is the carbon-sulfur bond formation to construct the final β-keto sulfone.

Caption: Overall workflow for the synthesis of the target β-keto sulfone.

Experimental Protocols

The following protocols are adapted from established general procedures for analogous chemical transformations. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Synthesis of 1H-1,2,4-triazole-3-sulfonyl chloride (Intermediate)

This procedure details the oxidative chlorination of a thiol to a sulfonyl chloride.[4][5][6] Due to the potential instability of the sulfonyl chloride product, it is recommended to use it immediately in the subsequent step without prolonged storage.[6]

Methodology:

-

A three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel, and is maintained under a nitrogen atmosphere.

-

Suspend 1H-1,2,4-triazole-3-thiol (1.0 eq) in a mixture of acetonitrile and water (4:1 v/v).

-

Cool the stirring suspension to 0-5 °C using an ice-water bath.

-

Add a solution of trichloroisocyanuric acid (TCCA) (1.2 eq) in acetonitrile dropwise to the suspension, ensuring the internal temperature does not exceed 5 °C.[5]

-

After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at 0-5 °C.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitated cyanuric acid byproduct is removed by rapid filtration under vacuum. The filter cake is washed with a small portion of cold acetonitrile.

-

The combined filtrate, containing the crude 1H-1,2,4-triazole-3-sulfonyl chloride, should be used directly in the next step. It is critical to avoid concentrating the solution, as the product may be unstable.

Part 2: Synthesis of this compound

This protocol describes the formation of a β-keto sulfone via the reaction of the sulfonyl chloride intermediate with an acetone enolate.[3]

Methodology:

-

In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the solution and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

-

Slowly add acetone (1.05 eq), freshly distilled, to the LDA solution, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate of acetone.

-

Add the cold filtrate containing 1H-1,2,4-triazole-3-sulfonyl chloride (from Part 1) dropwise to the acetone enolate solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Proposed Reaction Scheme

The chemical transformation involves two distinct stages: oxidation followed by nucleophilic substitution on the sulfonyl group.

Caption: Reaction scheme for the two-step synthesis of the target compound.

Quantitative Data and Reagent Summary

The following table summarizes the reagents for a hypothetical 10 mmol scale synthesis. Molar equivalents are based on the starting material, 1H-1,2,4-triazole-3-thiol.

| Compound / Reagent | Role | Molar Eq. | MW ( g/mol ) | Amount (10 mmol scale) |

| Part 1: Intermediate Synthesis | ||||

| 1H-1,2,4-Triazole-3-thiol | Starting Material | 1.0 | 101.12 | 1.01 g |

| Trichloroisocyanuric Acid (TCCA) | Oxidant/Cl Source | 1.2 | 232.41 | 2.79 g |

| Acetonitrile | Solvent | - | 41.05 | ~40 mL |

| Water | Co-solvent | - | 18.02 | ~10 mL |

| Part 2: C-S Bond Formation | ||||

| Anhydrous THF | Solvent | - | 72.11 | ~100 mL |

| Diisopropylamine | Base Precursor | 1.1 | 101.19 | 1.11 g (1.54 mL) |

| n-Butyllithium (2.5 M in hexanes) | Base | 1.1 | 64.06 | 4.4 mL |

| Acetone | Nucleophile | 1.05 | 58.08 | 0.61 g (0.77 mL) |

| Saturated aq. NH₄Cl | Quenching Agent | - | - | ~20 mL |

| Ethyl Acetate | Extraction Solvent | - | 88.11 | ~150 mL |

| Anhydrous Na₂SO₄ | Drying Agent | - | 142.04 | As needed |

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Sulfonyl-3-amino-1H-1,2,4-triazoles as Yellow Fever Virus Inhibitors: Synthesis and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoselective one-pot synthesis of β-keto sulfones from ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties. The introduction of a sulfonyl group at the 3-position of the triazole ring, coupled with an acetone functional group, is anticipated to modulate the compound's physicochemical and biological properties, offering potential for novel pharmacological applications. This document outlines the prospective chemical properties, a proposed synthetic route, and potential biological significance of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone, drawing parallels from structurally similar compounds.

Predicted Chemical Properties

While specific experimental data for the title compound is unavailable, the following table summarizes the predicted and known properties of the 1,2,4-triazole core and related sulfonyl derivatives. These values serve as an estimation for guiding experimental design.

| Property | 1H-1,2,4-triazole (Core) | Predicted/Analogous this compound |

| Molecular Formula | C₂H₃N₃ | C₅H₇N₃O₃S |

| Molecular Weight | 69.07 g/mol [1] | 189.19 g/mol |

| Appearance | White to off-white crystalline solid | Expected to be a solid |

| Melting Point | 120-121 °C[1] | Not available |

| Boiling Point | 260 °C (decomposes)[1] | Not available |

| Solubility | Soluble in water and ethanol[1] | Expected to have some solubility in polar organic solvents |

| pKa | 2.45 (for the protonated form), 10.26 (for the neutral molecule)[2] | Not available |

Proposed Synthesis and Experimental Protocols

The synthesis of this compound is proposed to proceed via a multi-step pathway, starting from the readily available 1H-1,2,4-triazole-3-thiol. The key steps involve S-alkylation followed by oxidation to the sulfone and subsequent functionalization.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols (Analogous Syntheses)

The following protocols are adapted from the synthesis of related 3-substituted-1,2,4-triazoles and sulfonyl derivatives.

Step 1: Synthesis of 3-(alkylthio)-1H-1,2,4-triazole derivatives (General Procedure)

This procedure is based on the S-alkylation of 1H-1,2,4-triazole-3-thiol.

-

Materials: 1H-1,2,4-triazole-3-thiol, appropriate alkyl halide (e.g., chloroacetone), a base (e.g., sodium hydride or potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide or acetone).

-

Procedure:

-

To a solution of 1H-1,2,4-triazole-3-thiol (1.0 eq) in the chosen solvent, add the base (1.1 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Oxidation of the Thioether to a Sulfone (General Procedure)

This protocol describes the oxidation of the intermediate thioether to the desired sulfone.

-

Materials: 3-(alkylthio)-1H-1,2,4-triazole intermediate, an oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®), and a suitable solvent (e.g., dichloromethane or acetonitrile).

-

Procedure:

-

Dissolve the 3-(alkylthio)-1H-1,2,4-triazole (1.0 eq) in the chosen solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add the oxidizing agent (2.2-3.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting solid by recrystallization or column chromatography.

-

Spectral Data of Analogous Compounds

The following table presents typical spectral data for related 3-sulfonyl-1,2,4-triazole compounds, which can aid in the characterization of the title compound.

| Spectral Data | N³-(p-Tolyl)-1-tosyl-1H-1,2,4-triazole-3,5-diamine[3] |

| ¹H NMR (DMSO-d₆, δ, ppm) | 2.21 (s, 3H), 2.37 (s, 3H), 7.03 (d, 2H, J = 8.4 Hz), 7.32 (s, 2H), 7.34 (d, 2H, J = 8.2 Hz), 7.45 (d, 2H, J = 8.3 Hz), 7.83 (d, 2H, J = 8.3 Hz), 9.05 (s, 1H) |

| ¹³C NMR (DMSO-d₆, δ, ppm) | 20.22, 21.07, 116.62, 127.34, 128.77, 128.98, 130.01, 133.07, 138.15, 145.63, 157.42, 159.82 |

| MS (EI), m/z | 343 |

Potential Biological Activity and Signaling Pathways

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities. The introduction of a sulfonyl group can enhance these properties.

-

Antimicrobial Activity: Many 1,2,4-triazole derivatives have demonstrated potent antibacterial and antifungal properties. The sulfonyl group may increase the compound's ability to interact with microbial targets.

-

Antiviral Activity: Certain 1-sulfonyl-3-amino-1H-1,2,4-triazoles have been identified as inhibitors of the Yellow Fever Virus.[3]

-

Anticancer Activity: The 1,2,4-triazole scaffold is present in several anticancer drugs. The biological evaluation of novel sulfonyl derivatives against various cancer cell lines is a promising area of research.

As the specific biological target of this compound is unknown, a specific signaling pathway cannot be depicted. However, a general workflow for its biological evaluation is presented below.

Caption: General workflow for the biological evaluation of a novel compound.

Conclusion

While this compound remains a novel and uncharacterized compound, this technical guide provides a solid foundation for its synthesis and investigation. By leveraging established methodologies for the preparation of analogous 3-sulfonyl-1,2,4-triazoles, researchers can access this molecule for further study. The diverse biological activities associated with the 1,2,4-triazole scaffold suggest that the title compound could be a valuable candidate for drug discovery programs. Future research should focus on the successful synthesis, full spectral characterization, and comprehensive biological evaluation of this compound to unlock its therapeutic potential.

References

An In-depth Technical Guide on 3-Sulfonyl-1H-1,2,4-triazoles: Synthesis, Properties, and Biological Significance

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for the specific compound 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone and its corresponding CAS number did not yield any results in publicly available scientific literature or chemical databases. This suggests that the compound may be novel, not yet synthesized, or not widely documented. This guide will therefore focus on the broader, well-documented class of 3-sulfonyl-1H-1,2,4-triazoles , providing a comprehensive overview of their synthesis, characterization, and therapeutic potential, which can serve as a foundational resource for the research and development of related molecules.

Introduction to 1,2,4-Triazoles and their Sulfonyl Derivatives

The 1,2,4-triazole ring is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3][4][5][6] The incorporation of a sulfonyl group (-SO2-) at the 3-position of the triazole ring can significantly modulate the molecule's physicochemical properties and biological activity. These sulfonyl derivatives have attracted considerable interest in drug discovery, with studies highlighting their potential as potent and selective therapeutic agents.[1][7][8]

Synthesis of 3-Sulfonyl-1H-1,2,4-triazoles

The synthesis of 3-sulfonyl-1H-1,2,4-triazoles can be approached through several synthetic routes. A common strategy involves the sulfonylation of a pre-formed 1,2,4-triazole ring system.

A prevalent method for synthesizing N-sulfonylated 1,2,4-triazoles involves the reaction of a substituted 1,2,4-triazole with a sulfonyl chloride in the presence of a base.

Caption: General workflow for the synthesis of 3-sulfonyl-1H-1,2,4-triazoles.

The following protocol is adapted from the synthesis of 1-sulfonyl-3-amino-1H-1,2,4-triazoles, which have been investigated as inhibitors of the Yellow Fever Virus.[7][8]

Materials:

-

Substituted 3,5-diamino-1H-1,2,4-triazole

-

Appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride, naphthalenesulfonyl chloride)

-

Pyridine (anhydrous)

-

Deionized water

Procedure:

-

To a suspension of the substituted 3,5-diamino-1H-1,2,4-triazole (1.0 equivalent) in pyridine (5 mL), add the corresponding sulfonyl chloride (1.0–1.2 equivalents).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Upon completion, dilute the mixture with water.

-

Store the mixture in a refrigerator at 4°C for 6–24 hours to facilitate precipitation.

-

Filter the resulting precipitate and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the final 1-sulfonyl-3-amino-1H-1,2,4-triazole.[7]

Physicochemical and Spectroscopic Characterization

The synthesized compounds are typically characterized by various analytical techniques to confirm their structure and purity.

Table 1: Characterization Data for Representative 1-Sulfonyl-3-amino-1H-1,2,4-triazoles [7]

| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | Analytical Data |

| RCB16036 | C₁₆H₁₇N₅O₂S | 23 | 202–204 | ¹H NMR (DMSO-d₆): δ 2.21 (s, 3H), 2.37 (s, 3H), 7.03 (d, 2H), 7.32 (s, 2H), 7.34 (d, 2H), 7.45 (d, 2H), 7.83 (d, 2H), 9.05 (s, 1H). ¹³C NMR (DMSO-d₆): δ 20.22, 21.07, 116.62, 127.34, 128.77, 128.98, 130.01, 133.07, 138.15, 145.63, 157.42, 159.82. MS (EI): m/z 343. |

| RCB16086 | C₁₉H₁₇N₅O₃S | 26 | 201–202 | ¹H NMR (DMSO-d₆): δ 3.69 (s, 3H), 6.80 (d, 2H), 7.29 (d, 2H), 7.40 (s, 2H), 7.61–7.85 (m, 3H), 8.11 (d, 1H), 8.38 (d, 1H), 8.43 (d, 1H), 8.88 (s, 1H), 8.96 (d, 1H). ¹³C NMR (DMSO-d₆): δ 56.77, 113.80, 117.82, 121.75, 122.16, 124.61, 124.83, 127.77, 128.97, 129.29, 132.00, 133.68, 133.92, 136.23, 136.49, 156.33, 159.15. |

| RCB17166 | C₂₀H₁₆ClN₅O₃S | 21 | 210–212 | ¹H NMR (DMSO-d₆): δ 7.10–7.21 (m, 4H), 7.23–7.29 (m, 3H), 7.30 (s, 2H), 7.40 (d, 2H), 7.44–7.51 (m, 4H), 7.95 (d, 2H), 9.39 (s, 1H). ¹³C NMR (DMSO-d₆): δ 117.38, 118.08, 120.54, 123.64, 125.42, 128.45, 129.35, 130.19, 130.44, 139.59, 154.02, 157.22, 159.42, 162.51. MS (EI): m/z 441. |

Biological Activities and Therapeutic Potential

Derivatives of 3-sulfonyl-1H-1,2,4-triazole have demonstrated a range of promising biological activities, making them attractive candidates for drug development.

A notable application of this class of compounds is in the development of antiviral agents. For instance, N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amines have been identified as inhibitors of the Yellow Fever Virus (YFV) replication.[7][8] These compounds have shown selectivity for YFV over other related viruses.

The 1,2,4-triazole scaffold is a well-established pharmacophore in anticancer drug design.[5] Sulfonyl derivatives have been investigated for their antiproliferative activities against various cancer cell lines. For example, certain 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives have shown significant antiproliferative effects against HepG2, HCT116, PC-3, and HeLa cancer cell lines.[9] Mechanistic studies on a representative compound from this series indicated that it induced apoptosis and arrested the cell cycle in the G2/M phase in HeLa cells.[9]

Caption: Proposed anticancer mechanism of action for certain 3-sulfonyl-1,2,4-triazole derivatives.

Table 2: In Vitro Antiproliferative Activity of a Lead Compound (8d) from a 3-Alkylsulfanyl-4-amino-1,2,4-triazole Series [9]

| Cell Line | IC₅₀ (µM) |

| HCT116 (Colon Cancer) | 0.37 |

| HeLa (Cervical Cancer) | 2.94 |

| PC-3 (Prostate Cancer) | 31.31 |

| HEK-293 (Normal Kidney) | > 100 |

IC₅₀: The half maximal inhibitory concentration.

Future Directions and Conclusion

The 3-sulfonyl-1H-1,2,4-triazole scaffold represents a promising area for the development of novel therapeutics. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large chemical libraries for screening against various biological targets. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in-depth mechanistic studies to elucidate the specific molecular targets of these compounds. While information on the specific molecule this compound is not currently available, the foundational knowledge presented in this guide on the broader class of 3-sulfonyl-1H-1,2,4-triazoles provides a solid starting point for researchers and drug developers interested in exploring this chemical space.

References

- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Sulfonyl-3-amino-1H-1,2,4-triazoles as Yellow Fever Virus Inhibitors: Synthesis and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Core: A Technical Guide to the Putative Mechanism of Action of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the putative mechanism of action for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. As of the date of this publication, specific experimental data for this compound is not publicly available. The proposed mechanisms are therefore extrapolated from extensive research on structurally related 1,2,4-triazole and sulfonyl-containing compounds. This document is intended to serve as a foundational resource to guide future research and hypothesis testing.

Introduction

This compound is a novel chemical entity featuring a heterocyclic 1,2,4-triazole ring linked to an acetone moiety via a sulfonyl group. The unique structural combination of a triazole and a sulfonyl group suggests a high potential for diverse biological activities. The 1,2,4-triazole nucleus is a well-established pharmacophore present in a wide array of therapeutic agents with antifungal, antibacterial, antiviral, and enzyme inhibitory properties.[1][2][3] Similarly, the sulfonamide and related sulfonyl-containing functional groups are hallmarks of many antibacterial and carbonic anhydrase inhibiting drugs.[4][5] This guide synthesizes the known mechanisms of these individual pharmacophores to propose a comprehensive, albeit putative, mechanism of action for the title compound.

Proposed Mechanism of Action: A Dual-Pronged Approach

Based on its constituent moieties, this compound is hypothesized to exert its biological effects through a multi-target or synergistic mechanism, primarily centered around enzyme inhibition.

The 1,2,4-Triazole Moiety: A Potent Enzyme Inhibitor

The 1,2,4-triazole ring is a key player in the proposed mechanism, likely targeting critical enzymes in pathogenic microorganisms or aberrant host pathways.

-

Antifungal Activity via CYP51 Inhibition: A prominent and well-documented mechanism of action for antifungal triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6][7] This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. By binding to the heme iron atom in the active site of CYP51, the triazole ring disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates, increased membrane permeability, and ultimately, fungal cell death.

-

Antibacterial Activity through Topoisomerase Inhibition: Certain 1,2,4-triazole derivatives have demonstrated antibacterial activity by targeting bacterial DNA gyrase and topoisomerase IV.[8] These enzymes are crucial for DNA replication, repair, and recombination. Inhibition of these topoisomerases leads to the cessation of bacterial cell division and eventual cell death.

-

Inhibition of Other Key Enzymes: The versatility of the 1,2,4-triazole scaffold allows it to interact with a range of other enzymes. Studies on various derivatives have shown inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, suggesting potential applications in neurodegenerative diseases and diabetes.[9][10][11]

The Sulfonyl Group: A Classic Pharmacophore

The sulfonyl functional group is a cornerstone of sulfonamide antibiotics and also contributes to the biological profile of other therapeutic agents.

-

Antibacterial Activity via Dihydropteroate Synthetase Inhibition: The primary mechanism of action for sulfonamide antibacterial agents is the competitive inhibition of dihydropteroate synthetase (DHPS).[12] This enzyme catalyzes a critical step in the bacterial folic acid synthesis pathway. As bacteria are incapable of utilizing exogenous folate, the inhibition of this pathway starves them of essential precursors for DNA, RNA, and protein synthesis, resulting in a bacteriostatic effect. The sulfonyl group in this compound could potentially mimic the p-aminobenzoic acid (PABA) substrate of DHPS.

-

Carbonic Anhydrase Inhibition: Sulfonamides are also well-known inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation and fluid balance.[5]

Quantitative Data on Related Compounds

While specific quantitative data for this compound is unavailable, the following table summarizes the inhibitory activities of various 1,2,4-triazole derivatives against different enzymes to provide a comparative context for potential potency.

| Compound Class | Target Enzyme | IC50 / MIC | Reference |

| Azinane triazole derivatives | Acetylcholinesterase (AChE) | 0.73 ± 0.54 µM | [9] |

| Azinane triazole derivatives | α-glucosidase | 36.74 ± 1.24 µM | [9] |

| Azinane triazole derivatives | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 µM | [9] |

| Fused 1,2,4-triazole derivatives | E. coli | 3.125 µg/mL (MIC) | [6] |

| Fused 1,2,4-triazole derivatives | P. aeruginosa | 3.125 µg/mL (MIC) | [6] |

| Clinafloxacin-triazole hybrids | Gram-positive & Gram-negative bacteria | 0.25 to 32 µg/mL (MIC) | [2] |

| 4-Amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, B. subtilis, P. aeruginosa | 5 µg/mL (MIC) | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating the precise mechanism of action of this compound.

Enzyme Inhibition Assays

4.1.1. Fungal Cytochrome P450 (CYP51) Inhibition Assay

-

Objective: To determine the inhibitory potential of the test compound against fungal CYP51.

-

Principle: This assay measures the inhibition of the enzymatic conversion of a substrate by CYP51.

-

Procedure:

-

Recombinant fungal CYP51 is expressed and purified.

-

The enzyme is incubated with varying concentrations of the test compound in a suitable buffer system.

-

The reaction is initiated by the addition of the substrate (e.g., lanosterol) and a source of reducing equivalents (NADPH-cytochrome P450 reductase).

-

The reaction is allowed to proceed for a defined period at an optimal temperature.

-

The reaction is terminated, and the product formation is quantified using a suitable analytical method, such as HPLC or LC-MS.

-

The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.

-

4.1.2. Bacterial DNA Gyrase/Topoisomerase IV Inhibition Assay

-

Objective: To assess the inhibitory effect of the test compound on bacterial DNA supercoiling (gyrase) or decatenation (topoisomerase IV).

-

Principle: This is a gel-based assay that visualizes the change in DNA topology mediated by the target enzymes.

-

Procedure:

-

Purified DNA gyrase or topoisomerase IV is incubated with its respective DNA substrate (e.g., relaxed plasmid DNA for gyrase, catenated DNA for topoisomerase IV) in the presence of ATP and varying concentrations of the test compound.

-

The reaction mixtures are incubated at the optimal temperature for the enzyme.

-

The reactions are stopped, and the DNA products are separated by agarose gel electrophoresis.

-

The gel is stained with a DNA intercalating dye (e.g., ethidium bromide) and visualized under UV light.

-

Inhibition is observed as a decrease in the formation of the supercoiled or decatenated DNA product. The IC50 value is determined by quantifying the band intensities.

-

Antimicrobial Susceptibility Testing

4.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

-

Procedure:

-

A two-fold serial dilution of the test compound is prepared in a multi-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive (no drug) and negative (no inoculum) growth controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

Visualizing the Putative Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a typical experimental workflow.

Caption: Putative inhibition of fungal ergosterol biosynthesis by the triazole moiety of this compound through the targeting of CYP51.

Caption: Proposed competitive inhibition of bacterial dihydropteroate synthetase (DHPS) by the sulfonyl moiety of this compound.

Caption: A generalized experimental workflow for determining the in vitro enzyme inhibitory activity of a test compound.

Conclusion and Future Directions

The structural features of this compound strongly suggest a promising profile as a multi-target bioactive agent, with putative mechanisms of action centered on the inhibition of key enzymes in pathogenic microorganisms. The 1,2,4-triazole moiety is a likely candidate for inhibiting fungal CYP51 and bacterial topoisomerases, while the sulfonyl group may target the bacterial folate synthesis pathway.

To validate these hypotheses, a systematic and rigorous experimental investigation is imperative. This should include:

-

In vitro enzyme inhibition assays against a panel of purified enzymes, including fungal CYP51, bacterial DNA gyrase and topoisomerase IV, and dihydropteroate synthetase.

-

Broad-spectrum antimicrobial susceptibility testing against a range of clinically relevant fungal and bacterial pathogens.

-

Cytotoxicity assays to assess the selectivity of the compound for microbial targets over mammalian cells.

-

Structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

The insights gained from such studies will be crucial in elucidating the definitive mechanism of action of this compound and will pave the way for its potential development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-...: Ingenta Connect [ingentaconnect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 11. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone and its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known biological activities of compounds structurally related to 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. As of the latest literature review, no specific biological data for this compound has been published. The information presented herein is based on the activities of analogous 1,2,4-triazole-sulfonyl and -thioether derivatives and is intended to guide future research and drug discovery efforts.

Introduction

The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, present in numerous clinically approved drugs with a wide range of therapeutic applications.[1] Derivatives of 1,2,4-triazole are known to exhibit diverse biological activities, including antifungal, antibacterial, antiviral, anticancer, and enzyme inhibitory properties.[1][2] The incorporation of a sulfonyl group at the 3-position of the triazole ring can significantly influence the molecule's physicochemical properties and biological activity. This technical guide summarizes the available data on the biological activities of 1,2,4-triazole-sulfonyl analogs, providing a foundation for predicting the potential therapeutic applications of this compound.

Synthesis of 1,2,4-Triazole-3-sulfonyl Derivatives

The synthesis of 1,2,4-triazole-3-sulfonyl derivatives typically involves a multi-step process. A common synthetic route starts with the appropriate carboxylic acid, which is converted to its corresponding ester. This is followed by hydrazinolysis to form a hydrazide, which then reacts with a thiocyanate to yield a carbothioamide. Alkaline cyclization of the carbothioamide leads to the formation of the 1,2,4-triazole-3-thione. Subsequent oxidation of the thiol group to a sulfonyl group is a key step in obtaining the final sulfonyl derivatives.[3]

Biological Activities of 1,2,4-Triazole-Sulfonyl Analogs

The biological activities of 1,2,4-triazole derivatives are diverse. The introduction of a sulfonyl or thioether linkage at the 3-position has been shown to modulate these activities, often leading to potent antimicrobial and enzyme-inhibitory effects.

Antifungal Activity

Derivatives of 1,2,4-triazole are renowned for their antifungal properties.[4] The primary mechanism of action for many antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell growth inhibition and death.

Table 1: Antifungal Activity of 1,2,4-Triazole-Thioether and Sulfonamide Derivatives

| Compound Class | Fungal Strain | Activity (MIC in µg/mL) | Reference |

| 1,2,4-Triazole-linked thiazolidin-4-ones | Candida albicans | 200-250 | |

| 5-(Benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida albicans | 0.39 | |

| 1,2,4-Triazole-benzimidazole hybrids | Candida albicans | <0.063 - 32 | |

| 5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thiones | Various micromycetes | Significant activity compared to bifonazole | [5] |

Antibacterial Activity

Several 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific mechanism of action can vary depending on the overall structure of the molecule.

Table 2: Antibacterial Activity of 1,2,4-Triazole-Thioether and Sulfonamide Derivatives

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| 1-Substituted 1,2,4-triazoles | B. subtilis, P. aeruginosa | Higher than ampicillin | [6] |

| 5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thiones | Various bacteria | Similar to streptomycin | [5] |

| Clinafloxacin-1,2,4-triazole hybrids | MRSA | 0.25 | [2] |

| Ofloxacin-1,2,4-triazole hybrids | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | [2] |

Enzyme Inhibitory Activity

The 1,2,4-triazole scaffold is also a key feature in various enzyme inhibitors.

Table 3: Enzyme Inhibitory Activity of 1,2,4-Triazole Derivatives

| Compound Class | Enzyme | Activity (IC50 in µM) | Reference |

| 1,2,4-Triazole-tethered β-hydroxy sulfides | Bacterial tyrosinase | 4.52 - 51.40 | [7] |

| 1-(4-toluenesulfonyl)-4-[3-(N-aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine derivatives | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [8] |

| 1-(4-toluenesulfonyl)-4-[3-(N-aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine derivatives | α-Glucosidase | 36.74 ± 1.24 | [8] |

| 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivatives | Metallo-β-lactamase (NDM-1) | Ki = 25.8 | [9] |

Mechanism of Action

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of many 1,2,4-triazole derivatives involves the disruption of the ergosterol biosynthesis pathway. This is achieved through the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).

Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole sulfonyl analogs.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of biological activity. The following sections outline standardized methods for key assays.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

References

- 1. m.youtube.com [m.youtube.com]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. eucast: EUCAST [eucast.org]

- 4. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]

- 8. njccwei.com [njccwei.com]

- 9. infectioncontrol.org.ua [infectioncontrol.org.ua]

A Comprehensive Technical Review of 1,2,4-Triazole Derivatives in Medicinal Chemistry

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole ring is a five-membered heterocyclic scaffold containing three nitrogen atoms and two carbon atoms. This privileged structure is a cornerstone in modern medicinal chemistry due to its metabolic stability, favorable pharmacokinetic properties, and capacity for diverse molecular interactions.[1][2][3] Derivatives of 1,2,4-triazole exhibit an extensive range of pharmacological activities, including antifungal, anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[4][5] This has led to the development of numerous clinically significant drugs such as the antifungal agents Fluconazole and Itraconazole, the antiviral Ribavirin, and the anticancer drug Letrozole.[5][6][7] This technical guide provides a detailed review of the synthesis, biological activities, and therapeutic potential of 1,2,4-triazole derivatives, with a focus on quantitative data, experimental methodologies, and key mechanistic pathways.

Core Synthetic Methodologies

The synthesis of the 1,2,4-triazole core and its subsequent derivatization can be achieved through several established chemical pathways. A prevalent method involves the cyclization of thiosemicarbazide derivatives, often starting from an acid hydrazide. This versatile approach allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).

General Experimental Protocol: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

A common and foundational synthesis for many 1,2,4-triazole derivatives, particularly Schiff bases, involves a multi-step process starting from a substituted benzoic acid.

-

Step 1: Esterification: A substituted benzoyl chloride is reacted with methanol in the presence of concentrated sulfuric acid to yield the corresponding methyl benzoate.

-

Step 2: Hydrazide Formation: The methyl benzoate is then treated with hydrazine hydrate to form the benzohydrazide.[8][9]

-

Step 3: Dithiocarbazinate Salt Formation: The resulting benzohydrazide is reacted with carbon disulfide in an ethanolic potassium hydroxide solution. This reaction produces a potassium dithiocarbazinate salt.[8][9]

-

Step 4: Cyclization to Triazole: The potassium salt undergoes cyclization upon refluxing with an excess of hydrazine hydrate, yielding the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol core structure.[8][10] The product is typically precipitated by acidifying the cooled reaction mixture with hydrochloric acid and can be purified by recrystallization.[11]

General Experimental Protocol: Synthesis of 1,2,4-Triazole Schiff Bases

Schiff bases are synthesized by the condensation of the primary amino group of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with a substituted aromatic aldehyde.

-

Reaction Setup: Equimolar amounts of the 4-amino-1,2,4-triazole-3-thiol derivative and a selected substituted benzaldehyde are dissolved in a suitable solvent, such as absolute ethanol.[10][12]

-

Catalysis: A few drops of a catalyst, typically glacial acetic acid, are added to the mixture.[12]

-

Reaction Condition: The reaction mixture is refluxed for several hours (typically 5-12 hours).[12] In some modern approaches, microwave irradiation (e.g., 210-240 W for 5-10 minutes) is used to accelerate the reaction, improve yields, and promote green chemistry principles.[9]

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid precipitate (the Schiff base) is filtered, dried, and purified by recrystallization from a solvent like ethanol.[10] The structure is then confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 3. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship | CoLab [colab.ws]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. ijper.org [ijper.org]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. mdpi.com [mdpi.com]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. chemmethod.com [chemmethod.com]

The Rise of a Versatile Scaffold: A Technical Guide to the Discovery and History of Sulfonyl-Triazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonyl-triazole core is a prominent heterocyclic scaffold that has garnered significant attention across various scientific disciplines, most notably in medicinal chemistry and agrochemistry. The unique structural features of this moiety, combining the electron-withdrawing nature of the sulfonyl group with the versatile and stable triazole ring, have led to the development of a diverse array of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological evaluation of sulfonyl-triazole compounds, offering valuable insights for researchers and professionals in the field of drug discovery and development.

The history of triazoles dates back to the late 1800s with the discovery of the triazole ring system by von Pechmann.[1] However, the journey of sulfonyl-triazoles as potent bioactive molecules began much later. A significant milestone in this journey was the discovery of sulfonylurea herbicides by DuPont in 1975, which were first commercialized in 1982.[2] These compounds revolutionized agriculture with their high potency and novel mode of action. Concurrently, the exploration of triazoles in medicine, which began with the discovery of the antifungal properties of azole derivatives in 1944, paved the way for the investigation of sulfonyl-triazole compounds as potential therapeutic agents.[3] Today, sulfonyl-triazole derivatives are recognized for their wide-ranging pharmacological effects, including anticancer, antifungal, antibacterial, and antiviral activities.[3]

This guide will delve into the key synthetic methodologies for constructing the sulfonyl-triazole scaffold, present quantitative data on their biological activities, and provide detailed experimental protocols for their synthesis and evaluation. Furthermore, it will visualize the intricate signaling pathways through which these compounds exert their effects, offering a comprehensive resource for the scientific community.

Historical Development

The emergence of sulfonyl-triazole compounds as a significant class of bioactive molecules is marked by key discoveries in both the agricultural and pharmaceutical sectors.

Agrochemical Applications: The Sulfonylurea Revolution

The 1970s witnessed a groundbreaking discovery at DuPont with the invention of sulfonylurea herbicides by George Levitt in June 1975.[2] These compounds, first introduced to the market in 1982 for use in wheat and barley crops, represented a paradigm shift in weed control.[2] Their unprecedented high potency allowed for application rates of a few grams per hectare, a stark contrast to the kilograms per hectare required for older herbicides.[2] This, combined with their environmental compatibility, propelled sulfonylureas to the forefront of the agrochemical industry.[2] The primary mechanism of action of these herbicides is the inhibition of acetolactate synthase (ALS), a crucial enzyme in the biosynthesis of branched-chain amino acids in plants.[2]

Medicinal Chemistry: A Scaffold of Diverse Activities

The journey of triazoles in medicine began with the discovery of the antifungal activity of azole derivatives in 1944.[3] This led to the development of numerous triazole-based antifungal drugs. The incorporation of the sulfonyl group into the triazole ring system expanded the therapeutic potential of this scaffold. In recent years, extensive research has demonstrated the efficacy of sulfonyl-triazole derivatives against a multitude of diseases. They have emerged as promising candidates for anticancer therapy, with studies revealing their ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[4][5][6] Furthermore, their broad-spectrum antifungal and antibacterial activities continue to be an active area of investigation, addressing the growing concern of antimicrobial resistance.[7]

Synthetic Methodologies

The construction of the sulfonyl-triazole scaffold can be achieved through various synthetic routes. The most prominent and widely adopted method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[8][9][10] This reaction involves the [3+2] cycloaddition of a sulfonyl azide with a terminal alkyne, catalyzed by a copper(I) species.[8] The use of a copper catalyst ensures the exclusive formation of the 1,4-isomer.[9][10]

A general workflow for the synthesis of 1-sulfonyl-1,2,3-triazoles via CuAAC is depicted below:

Quantitative Data on Biological Activity

The biological evaluation of sulfonyl-triazole compounds has revealed their potent activity against various cancer cell lines and fungal pathogens. The following tables summarize some of the reported quantitative data.

Anticancer Activity of Sulfonyl-Triazole Derivatives

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| IVa-c (analogs) | A549 (Lung) | MTT | 6 - 10 | [11] |

| HepG2 (Liver) | MTT | 6 - 10 | [11] | |

| HeLa (Cervical) | MTT | 6 - 10 | [11] | |

| DU145 (Prostate) | MTT | 6 - 10 | [11] | |

| V (analog) | PC3 (Prostate) | MTT | 9.5 - 11.9 | [11] |

| HeLa (Cervical) | MTT | 9.5 - 11.9 | [11] | |

| MDA-MB-231 (Breast) | MTT | 9.5 - 11.9 | [11] | |

| HepG2 (Liver) | MTT | 9.5 - 11.9 | [11] | |

| 17, 22, 25 (analogs) | MCF-7 (Breast) | MTT | 0.31 | [12][13] |

| Caco-2 (Colon) | MTT | 4.98 | [12][13] | |

| 10a | MCF-7 (Breast) | MTT | 6.43 | [14] |

| HeLa (Cervical) | MTT | 5.6 | [14] | |

| A549 (Lung) | MTT | 21.1 | [14] | |

| 12j | SiHa (Cervical) | MTT | Potent | [15] |

| A549 (Lung) | MTT | Potent | [15] | |

| MCF-7 (Breast) | MTT | Potent | [15] | |

| Colo-205 (Colon) | MTT | Potent | [15] |

Antifungal Activity of Sulfonyl-Triazole Derivatives

| Compound ID | Fungal Strain | Assay | MIC (µg/mL) | Reference |

| 1d | Candida albicans 14053 | Broth Microdilution | 0.25 | [9] |

| 1i | Candida albicans 14053 | Broth Microdilution | 0.25 | [9] |

| 13e (R=2-Cl) | Candida albicans | Broth Microdilution | 0.0039 | [16] |

| 13f (R=3-Cl) | Candida albicans | Broth Microdilution | 0.0039 | [16] |

| 5k | Candida albicans | Broth Microdilution | 0.125 | [17] |

| Cryptococcus neoformans | Broth Microdilution | 0.125 | [17] | |

| Aspergillus fumigatus | Broth Microdilution | 8.0 | [17] | |

| 6c | Candida albicans | Broth Microdilution | 0.0625 | [17] |

| Cryptococcus neoformans | Broth Microdilution | 0.0625 | [17] | |

| Aspergillus fumigatus | Broth Microdilution | 4.0 | [17] |

Experimental Protocols

Synthesis of 1-Sulfonyl-1,2,3-triazoles via CuAAC

This protocol provides a general procedure for the synthesis of 1-sulfonyl-1,2,3-triazoles using a copper(I) thiophene-2-carboxylate (CuTC) catalyst.[8]

Materials:

-

Sulfonyl azide (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.0 - 1.3 mmol, 1.0 - 1.3 equiv)

-

Copper(I) thiophene-2-carboxylate (CuTC) (0.05 mmol, 5 mol%)

-

Solvent (Toluene or Water, 5 mL)

-

Ethyl acetate

-

Saturated aqueous solution of NH4Cl

-

Brine

-

Anhydrous Na2SO4

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the sulfonyl azide (1.0 mmol) in the chosen solvent (5 mL) at room temperature, add the terminal alkyne (1.0 - 1.3 mmol).

-

Add the copper(I) thiophene-2-carboxylate (CuTC) catalyst (0.05 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with a saturated aqueous solution of NH4Cl (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-sulfonyl-1,2,3-triazole.

MTT Assay for Anticancer Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[2][12][18][19]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

Sulfonyl-triazole compound (test compound)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Broth Microdilution Assay for Antifungal Susceptibility

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[20][21][22]

Materials:

-

Fungal strain of interest

-

RPMI-1640 medium (buffered with MOPS)

-

96-well microtiter plates

-

Sulfonyl-triazole compound (test compound)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in the wells of a 96-well plate (100 µL/well).

-

Prepare a fungal inoculum suspension and adjust its concentration to 0.5-2.5 x 103 colony-forming units (CFU)/mL in RPMI-1640 medium.

-

Add 100 µL of the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the absorbance at a specific wavelength.

Signaling Pathways and Mechanisms of Action

Sulfonyl-triazole compounds exert their biological effects through various mechanisms, often by targeting specific enzymes or interfering with critical cellular signaling pathways.

Herbicidal Activity: Inhibition of Acetolactate Synthase

The herbicidal action of sulfonylureas is a well-established process involving the inhibition of the enzyme acetolactate synthase (ALS).[2] ALS is the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth and development. By blocking this enzyme, sulfonylurea herbicides disrupt protein synthesis, leading to the cessation of plant growth and eventual death.

Antifungal Activity: Inhibition of CYP51

The antifungal activity of many triazole-containing compounds, including presumably some sulfonyl-triazole derivatives, is attributed to their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts the integrity of the cell membrane, leading to fungal cell death.[3]

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of sulfonyl-triazole compounds are often mediated by the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.[4][5][6] This can occur through various signaling pathways, frequently involving the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitors (CDKIs) p21 and p27.[16][23][24][25] Some sulfonyl-triazole derivatives have also been shown to induce the production of reactive oxygen species (ROS), which can trigger apoptotic pathways.[4][26][27][28]

Conclusion

Sulfonyl-triazole compounds represent a remarkably versatile and potent class of molecules with significant applications in both agriculture and medicine. Their history is one of continuous innovation, from the development of highly effective herbicides to the discovery of promising anticancer and antimicrobial agents. The synthetic accessibility of the sulfonyl-triazole scaffold, particularly through the robust CuAAC reaction, has facilitated the generation of large libraries of derivatives for biological screening. The quantitative data presented in this guide highlight the impressive potency of these compounds. As our understanding of the intricate signaling pathways they modulate deepens, so too does the potential for the rational design of next-generation sulfonyl-triazole-based drugs and agrochemicals with enhanced efficacy and selectivity. This technical guide serves as a comprehensive resource to aid researchers and scientists in navigating the rich history and exciting future of sulfonyl-triazole chemistry and biology.

References

- 1. "The Synthesis of Some Triazole Derivatives" by John M. Collier [digitalrepository.unm.edu]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 5. Recent Progress on Apoptotic Activity of Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. scispace.com [scispace.com]

- 11. m.youtube.com [m.youtube.com]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. 1-Sulfonyl-3-amino-1H-1,2,4-triazoles as Yellow Fever Virus Inhibitors: Synthesis and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ifyber.com [ifyber.com]

- 22. scielo.br [scielo.br]

- 23. Upregulation of p27 and its inhibition of CDK2/cyclin E activity following DNA damage by a novel platinum agent are dependent on the expression of p21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. researchgate.net [researchgate.net]

- 26. Role of reactive oxygen species in the anticancer activity of botanicals: Comparing sensitivity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Role of Reactive Oxygen Species (ROS) in Therapeutics and Drug Resistance in Cancer and Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone: A Technical Guide for Drug Development Professionals

Disclaimer: A comprehensive search of available scientific literature yielded no specific data on the solubility and stability of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. This guide, therefore, provides a general framework based on the known properties of related 1,2,4-triazole derivatives and outlines standard methodologies for the physicochemical characterization of novel compounds. This information is intended to guide researchers in designing appropriate experimental protocols for the compound of interest.

Introduction to 1,2,4-Triazole Derivatives in Drug Discovery

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its prevalence stems from its favorable pharmacological properties, including metabolic stability and its ability to engage in hydrogen bonding interactions with biological targets.[1] Understanding the solubility and stability of any new 1,2,4-triazole derivative, such as this compound, is a critical step in the early stages of drug development. These parameters profoundly influence a compound's formulation, bioavailability, and overall therapeutic potential.

General Solubility and Stability Profile of 1,2,4-Triazole Derivatives

Solubility: The 1,2,4-triazole ring is inherently polar, which generally contributes to a degree of aqueous solubility.[1] However, the overall solubility of a derivative is heavily influenced by the nature of its substituents. For this compound, the presence of the sulfonylacetone group will significantly impact its solubility profile. It is anticipated that this compound would exhibit solubility in a range of organic solvents. Common solvents used for the synthesis and analysis of 1,2,4-triazole derivatives include ethanol, acetone, acetonitrile, and acetic acid.[2] The solubility in aqueous media would need to be experimentally determined and is expected to be pH-dependent.

Stability: The 1,2,4-triazole ring itself is generally considered a stable aromatic system.[1] However, the overall stability of a molecule is dictated by its weakest points. For this compound, the sulfonyl and acetone functionalities introduce potential sites for degradation.

-

Hydrolytic Stability: The stability of the compound across a range of pH values is a critical parameter. The sulfonyl group and the acetyl group could be susceptible to hydrolysis under acidic or basic conditions. Studies on other triazole-containing fungicides have shown that hydrolysis can be pH-dependent.[3]

-

Photostability: Exposure to light can induce degradation of organic molecules. The photostability of related triazole fungicides has been investigated, with some showing susceptibility to photolysis.[3]

-

Thermal Stability: Assessing the compound's stability at various temperatures is essential for determining appropriate storage and handling conditions.

Proposed Experimental Protocols for Characterization

The following are generalized, standard protocols that researchers can adapt to determine the solubility and stability of this compound.

Solubility Determination

A common and reliable method for determining thermodynamic solubility is the shake-flask method.

Protocol: Shake-Flask Solubility Assay

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, acetone).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Solid and Liquid Phases: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

-

Data Analysis: Express the solubility in units of mg/mL or µg/mL.

Stability Assessment

Stability studies are typically conducted under accelerated or stressed conditions to predict the long-term stability of a compound.

Protocol: Forced Degradation Study

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to various stress conditions:

-

Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 N HCl) and heat (e.g., 60 °C).

-

Basic Hydrolysis: Add sodium hydroxide (e.g., 0.1 N NaOH) and heat (e.g., 60 °C).

-

Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Photostability: Expose the solution to a light source that meets ICH Q1B guidelines.

-

Thermal Stress: Heat the solution at an elevated temperature (e.g., 80 °C).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the degradation products.

-

Data Analysis: Calculate the percentage of degradation over time for each stress condition.

Data Presentation

All quantitative data generated from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Exemplar Solubility Data Table

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | TBD |

| pH 4.0 Buffer | 25 | TBD |

| pH 7.4 Buffer | 25 | TBD |

| pH 9.0 Buffer | 25 | TBD |

| Ethanol | 25 | TBD |

| Acetone | 25 | TBD |

TBD: To Be Determined

Table 2: Exemplar Stability Data Table (Forced Degradation)

| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Degradation Products Observed |

| 0.1 N HCl, 60 °C | 24 | TBD | TBD |

| 0.1 N NaOH, 60 °C | 24 | TBD | TBD |

| 3% H₂O₂, RT | 24 | TBD | TBD |

| Photolysis | 24 | TBD | TBD |

| 80 °C | 24 | TBD | TBD |

TBD: To Be Determined, RT: Room Temperature

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel 1,2,4-triazole derivative.

Caption: Workflow for Physicochemical Characterization.

Conclusion

While specific data for this compound is not currently available, this guide provides a comprehensive framework for its physicochemical characterization. By following established protocols for determining solubility and stability, researchers can generate the critical data necessary to advance this compound through the drug development pipeline. The general properties of 1,2,4-triazole derivatives suggest that this compound holds promise, and a thorough understanding of its physicochemical properties will be paramount to unlocking its full therapeutic potential.

References

Technical Guide: Spectroscopic and Synthetic Profile of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone

Introduction

1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone is a novel organic compound that incorporates a 1,2,4-triazole ring, a sulfonyl group, and a ketone functionality. The convergence of these pharmacologically relevant moieties suggests potential applications in medicinal chemistry and drug development. This guide provides a proposed synthetic route and a detailed prediction of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended to aid researchers in its synthesis and characterization.

Proposed Synthesis

A plausible synthetic route to this compound involves a two-step process starting from the commercially available 1H-1,2,4-triazole-3-thiol.

Step 1: Oxidation of 1H-1,2,4-triazole-3-thiol to 1H-1,2,4-triazole-3-sulfonyl chloride.

The thiol can be oxidized to the corresponding sulfonyl chloride. A common method for this transformation is oxidative chlorination using chlorine in an acidic aqueous medium.

Step 2: Reaction of 1H-1,2,4-triazole-3-sulfonyl chloride with acetone.

The resulting sulfonyl chloride can then be reacted with the enolate of acetone. The enolate can be generated in situ using a suitable base, leading to the formation of the target compound, this compound.

Experimental Workflow for the Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 10.5 - 12.0 | Broad Singlet | 1H | N-H of triazole |

| ~ 8.5 - 8.8 | Singlet | 1H | C-H of triazole |

| ~ 4.5 - 4.8 | Singlet | 2H | -SO₂-CH₂-C(O)- |

| ~ 2.3 - 2.5 | Singlet | 3H | -C(O)-CH₃ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 198 - 202 | C=O (Ketone) |

| ~ 155 - 160 | C-S of triazole |

| ~ 145 - 150 | C-H of triazole |

| ~ 65 - 70 | -SO₂-CH₂-C(O)- |

| ~ 28 - 32 | -C(O)-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3300 | Medium, Broad | N-H stretch |

| ~ 1710 - 1730 | Strong | C=O stretch (Ketone) |

| ~ 1330 - 1360 | Strong | Asymmetric SO₂ stretch |

| ~ 1140 - 1160 | Strong | Symmetric SO₂ stretch |

| ~ 1500 - 1550 | Medium | C=N stretch (Triazole ring) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| ~ 205 | [M]⁺ (Molecular Ion) |

| ~ 162 | [M - CH₃CO]⁺ |

| ~ 148 | [M - CH₂C(O)CH₃]⁺ |

| ~ 84 | [C₃H₃N₃S]⁺ |

| ~ 57 | [CH₂C(O)CH₃]⁺ |

| ~ 43 | [CH₃CO]⁺ |

Logical Relationship of Spectroscopic Analyses

Caption: Spectroscopic characterization workflow for the target compound.

Detailed Methodologies (Hypothetical Protocols)

4.1 Synthesis of this compound

-

Step 1: Synthesis of 1H-1,2,4-triazole-3-sulfonyl chloride

-

In a three-necked flask equipped with a stirrer, a gas inlet tube, and a thermometer, suspend 1H-1,2,4-triazole-3-thiol (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Bubble chlorine gas through the stirred suspension while maintaining the temperature below 10 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

The resulting precipitate of 1H-1,2,4-triazole-3-sulfonyl chloride is filtered, washed with cold water, and dried under vacuum.

-

-

Step 2: Synthesis of this compound

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

-

Add sodium hydride (1.1 equivalents, as a 60% dispersion in mineral oil) to the THF.

-

Cool the suspension to 0 °C and add acetone (1.2 equivalents) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acetone enolate.

-

Add a solution of 1H-1,2,4-triazole-3-sulfonyl chloride (1 equivalent) in anhydrous THF dropwise to the enolate solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

4.2 Spectroscopic Analysis Protocols

-

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer.

-

The sample would be dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Data would be processed to determine chemical shifts (δ in ppm), coupling constants (J in Hz), and integration.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample could be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

-

The spectrum would be recorded in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Mass spectra would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

-

The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

-

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion.

-

Methodological & Application

Application Notes and Protocols for 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone in Organic Synthesis

Disclaimer: Extensive literature searches did not yield specific information, applications, or detailed protocols for the compound 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. The following application notes and protocols are based on the known reactivity of structurally related compounds, specifically sulfonylated 1,2,4-triazole derivatives and molecules containing a β-ketosulfone moiety. These notes are intended to provide a theoretical framework and potential starting points for research. Experimental validation is required.

Introduction

This compound is a polyfunctional molecule incorporating a 1,2,4-triazole ring, a sulfonyl group, and a ketone. This unique combination of functional groups suggests its potential utility in various organic transformations. The 1,2,4-triazole moiety is a well-known pharmacophore found in numerous therapeutic agents, imparting a range of biological activities.[1][2][3] The sulfonyl group acts as a strong electron-withdrawing group, enhancing the acidity of the adjacent methylene protons and making it a potential Michael acceptor. The ketone functionality provides a handle for various classical carbonyl reactions.

Potential Applications in Organic Synthesis

Based on the reactivity of analogous compounds, this compound could potentially be employed in the following areas:

-

As a Building Block for Heterocyclic Synthesis: The activated methylene group can participate in condensation reactions with various electrophiles to construct more complex heterocyclic systems. The triazole ring can also be a precursor to fused heterocyclic systems.

-

In Michael Addition Reactions: The electron-deficient double bond, which can be generated in situ from the corresponding enolate, can act as a Michael acceptor for various nucleophiles.

-

As a Precursor to Bioactive Molecules: Given the prevalence of the 1,2,4-triazole scaffold in medicinal chemistry, this compound could serve as a starting material for the synthesis of novel drug candidates.[1][4][5]

-

In Condensation Reactions: Similar to other sulfonylated compounds, it may act as a condensation reagent in certain organic transformations.[6]

Proposed Experimental Protocols

The following are hypothetical protocols for potential reactions involving this compound. These are not established procedures and must be optimized.

General Considerations

-

All reactions should be carried out in a well-ventilated fume hood.

-

Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) should be used for moisture-sensitive reactions.

-

Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-